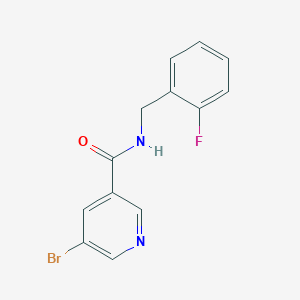
5-Bromo-N-(2-fluorobenzyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(2-fluorobenzyl)nicotinamide is an organic compound with the molecular formula C13H10BrFN2O It is a derivative of nicotinamide, featuring a bromine atom at the 5-position of the pyridine ring and a fluorobenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2-fluorobenzyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinamide and 2-fluorobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: Nicotinamide is reacted with 2-fluorobenzyl bromide under reflux conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2-fluorobenzyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5-Bromo-N-(2-fluorobenzyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s structural similarity to nicotinamide makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2-fluorobenzyl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity to certain targets, while the bromine atom may influence the compound’s reactivity and stability. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-(4-fluorobenzyl)nicotinamide: Similar structure but with the fluorobenzyl group at the 4-position.
5-Bromo-N-(2-chlorobenzyl)nicotinamide: Contains a chlorine atom instead of fluorine.
5-Bromo-N-(2-methylbenzyl)nicotinamide: Features a methyl group instead of fluorine.
Uniqueness
5-Bromo-N-(2-fluorobenzyl)nicotinamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and biological activity. The combination of these substituents can enhance its reactivity and binding affinity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H10BrFN2O |
|---|---|
Molecular Weight |
309.13 g/mol |
IUPAC Name |
5-bromo-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10BrFN2O/c14-11-5-10(6-16-8-11)13(18)17-7-9-3-1-2-4-12(9)15/h1-6,8H,7H2,(H,17,18) |
InChI Key |
LOMHEFFKPOMXHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=CN=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14910619.png)
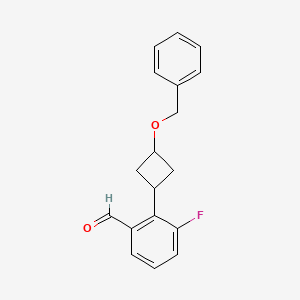
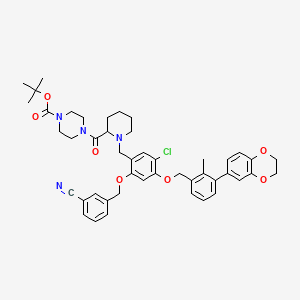
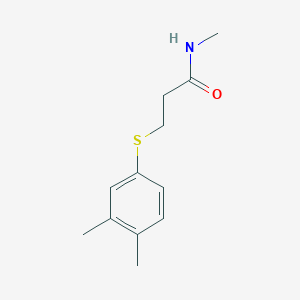
![n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14910638.png)
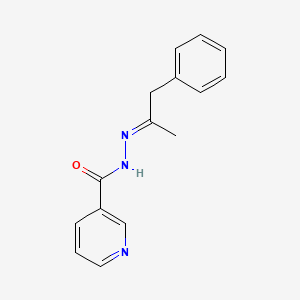
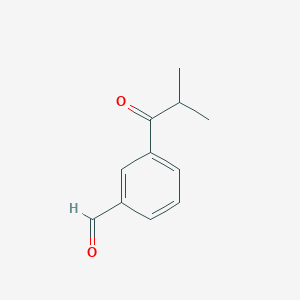
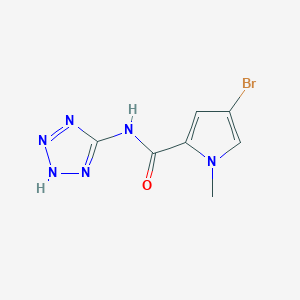
![N'-[1-(4-biphenylyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14910661.png)
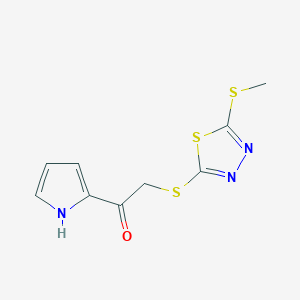
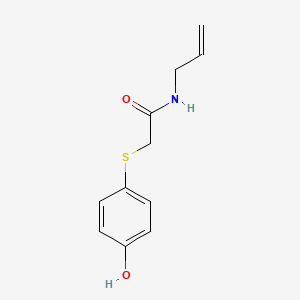
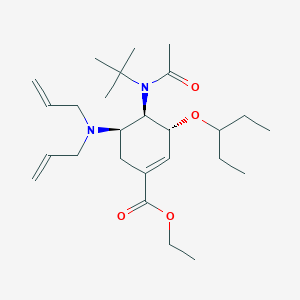
![6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14910677.png)
